4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Overview
Description
4-Benzyl-7-oxa-4-azaspiro[2.5]octane is a heterocyclic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials . Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound . Specific reaction conditions, such as temperature, solvents, and catalysts, may vary depending on the desired yield and purity.
Industrial Production Methods
. These suppliers often provide the compound in different quantities and purities, catering to the needs of researchers and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-7-oxa-4-azaspiro[2.5]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-Benzyl-7-oxa-4-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with similar structural features.
1-Oxa-2-azaspiro[2.5]octane: Known for its selective electrophilic aminating properties.
Uniqueness
4-Benzyl-7-oxa-4-azaspiro[2.5]octane stands out due to its benzyl group, which imparts unique chemical properties and potential applications. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields.
Biological Activity
Overview
4-Benzyl-7-oxa-4-azaspiro[2.5]octane (CAS No. 218594-11-7) is a heterocyclic compound with the molecular formula and a molecular weight of 203.28 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biomolecules.
The synthesis of this compound typically involves annulation techniques using cyclopentane and other readily available starting materials. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and enhance its biological activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique spirocyclic structure allows it to modulate various cellular processes through receptor binding and enzyme inhibition .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown activity against Plasmodium falciparum, the causative agent of malaria, suggesting potential as an antimalarial agent .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, indicating its role as a potential anticancer agent. The compound's mechanism involves the modulation of apoptotic pathways, leading to cell death in malignant cells .
Case Studies
- Antimalarial Efficacy : A study reported that derivatives of this compound exhibited promising results in in vitro assays against multidrug-resistant strains of P. falciparum. The lead compound demonstrated a selectivity index significantly higher than existing antimalarial drugs, indicating lower cytotoxicity to human cells while maintaining efficacy against the parasite .
- Anticancer Activity : Another investigation focused on the effects of this compound on B16 melanoma cells, where it was found to reduce cell viability significantly at low concentrations. The IC50 values indicated potent activity comparable to known chemotherapeutics, making it a candidate for further development in cancer therapy .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-benzyl-7-oxa-4-azaspiro[2.5]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMCXAXQIYZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625018 | |
Record name | 4-Benzyl-7-oxa-4-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-11-7 | |
Record name | 4-Benzyl-7-oxa-4-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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